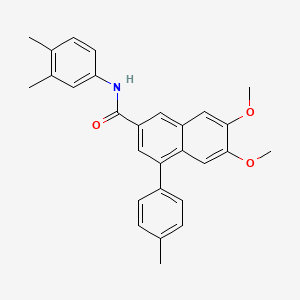

N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO3/c1-17-6-9-20(10-7-17)24-14-22(28(30)29-23-11-8-18(2)19(3)12-23)13-21-15-26(31-4)27(32-5)16-25(21)24/h6-16H,1-5H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFABQMFORSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC(=C(C=C4)C)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Amide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the naphthalene core with an amine (3,4-dimethylphenylamine) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Amines.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Materials Science: The compound’s unique structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene core but differ in their substituents, affecting their chemical properties and applications.

Dimethoxyphenyl derivatives: Compounds with similar methoxy group substitutions on aromatic rings.

Uniqueness

N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is . The structure features multiple aromatic rings and methoxy groups, which are known to influence its biological activity.

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cells from dividing.

Table 1: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 10.8 | Inhibition of proliferation |

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism : It acts by blocking the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.

Table 2: Anti-inflammatory Activity

3. Antimicrobial Activity

In vitro studies have revealed that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may bind to receptors that regulate cell survival and apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vivo Study on Tumor Models : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.

- Chronic Inflammation Model : In a rat model of chronic inflammation, administration of the compound resulted in reduced inflammatory markers and improved histological outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of naphthalene-2-carboxamide precursors with substituted phenyl groups under controlled conditions (e.g., Schlenk techniques for air-sensitive steps). Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and recrystallization to achieve >95% purity. Critical parameters include temperature control during azo bond formation and protecting group strategies for methoxy substituents .

Q. Which analytical techniques are most reliable for characterizing structural and purity aspects of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry, though unresolved signals may require 2D NMR (e.g., COSY, HSQC) for ambiguous cases .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- LC-QTOF-MS : Detects trace impurities (<0.1%) and confirms isotopic patterns, as demonstrated in structurally analogous naphthalene carboxamides .

Q. What preliminary biological activities have been reported for naphthalene-2-carboxamide derivatives?

- Methodological Answer : Screening assays (e.g., kinase inhibition, cytotoxicity) are performed using cell lines (e.g., HeLa, MCF-7). For example, phosphonooxy-substituted analogs show tumor growth suppression via ATP-competitive binding in kinase assays. Dose-response curves (IC) and selectivity indices against healthy cells (e.g., HEK293) are critical for prioritizing leads .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

- Methodological Answer : Statistical Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, systematically vary parameters (e.g., catalyst loading, solvent polarity). For instance, a Central Composite Design (CCD) optimizes azo coupling efficiency by balancing temperature (80–120°C) and stoichiometric ratios of aryl halides .

Q. How should contradictions between computational predictions and experimental data (e.g., unexpected regioisomers) be resolved?

- Methodological Answer : Use orthogonal validation:

- Computational : Re-optimize density functional theory (DFT) calculations with solvent-effect corrections (e.g., COSMO-RS).

- Experimental : Employ X-ray crystallography or NOESY NMR to confirm spatial arrangements. For unresolved cases, synthesize and test all plausible regioisomers .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER/CHARMM) identifies binding modes. Free energy perturbation (FEP) calculations refine binding affinity predictions. Validate with in vitro assays (e.g., SPR for binding kinetics) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV:

- Forced Degradation : Expose to 0.1M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours.

- Kinetic Modeling : Plot degradation rates (Arrhenius equation) to predict shelf-life .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Use a fragment-based approach:

- Core Modifications : Vary substituents on the naphthalene ring (e.g., electron-withdrawing vs. donating groups).

- Bioisosteric Replacement : Replace methoxy groups with trifluoromethyl or cyano analogs.

- Data Analysis : Multivariate regression (e.g., PLS) correlates structural descriptors (Hammett σ, LogP) with activity .

Tables for Key Data

| Parameter | Optimized Value | Methodology | Reference |

|---|---|---|---|

| Azo Coupling Yield | 78–85% | Pd(OAc)/XPhos, 100°C, DMF | |

| Purity (HPLC-UV) | ≥98% | C18 column, 70:30 MeOH/HO | |

| Cytotoxicity (IC) | 1.2 µM (MCF-7) | MTT assay, 72h exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.